N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide
Description
“N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide” is a derivative of benzamide and contains two chlorine atoms, one benzoxazole ring . It belongs to the class of organic compounds known as benzenesulfonamides .
Synthesis Analysis
A new class of 5,7-dichloro-1,3-benzoxazole derivatives were synthesized by fusing 5,7-dichloro-2-hydrazino-1,3-benzoxazole 3 nucleus with aliphatic acids, active methylene compounds, and with selected esters to form heterocyclic ring systems like 1,2,4-triazoles, pyrazoles, and triazine moieties .Molecular Structure Analysis
The molecular formula of the compound is C17H13Cl2N3O2S. The average mass is 394.275 Da and the monoisotopic mass is 393.010559 Da .Chemical Reactions Analysis
The compound 3 on diazotization reaction affords the tetrazole compound . The synthesized compounds were characterized by 1H NMR, IR, Mass, and 13C NMR spectral data .Physical and Chemical Properties Analysis
The compound is solid buff colored . The IR spectrum shows peaks at 3414, 3201 (2NH), 3089 (CH arom.), and 1609 (C=N) cm −1. The 1H NMR spectrum shows peaks at 7.40–7.41 (m, 4H, benzoxazolyl H4,5,6,7), 7.77–7.84 (m, 7H, phenyl H2,4,6 and two-chlorophenyl H2,6), 8.16–8.18 (m, 5H, two-chlorophenyl H3,5 and phenyl H5), 8.38 (s, 2H, NH), and 10.59 (s, IH, NH). The 13C NMR spectrum shows peaks at 111.25, 117.70, 119.60, 119.84, 120.04, 121.60, 121.75, 125.26, 125.69, 128.83, 129.22, 141.87, 142.07, 146.00, 150.59, 156.00, 160.59, 162.56, and 163.01 .Future Directions
The synthesized compounds were screened for cytotoxic, antimicrobial, antioxidant, and antilipase activities . Some of them have shown significant antimicrobial activities, whereas others have emerged as leading cytotoxic agents . These findings suggest that these compounds could be further explored for their potential therapeutic applications.
Properties
IUPAC Name |
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2O2S/c19-11-8-13(20)16-14(9-11)22-18(24-16)10-3-1-4-12(7-10)21-17(23)15-5-2-6-25-15/h1-9H,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFLYWSXRUIDMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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